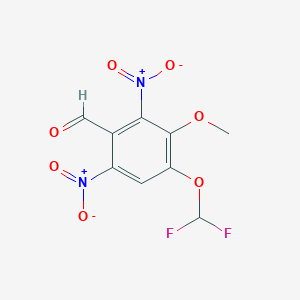

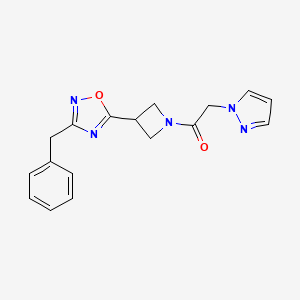

![molecular formula C20H18N4OS2 B2706229 Benzo[d]thiazol-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897466-49-8](/img/structure/B2706229.png)

Benzo[d]thiazol-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential biological activities, including anti-inflammatory and anti-tubercular properties .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can be monitored by thin layer chromatography (TLC) . The reaction yield and melting point can also provide useful information about the reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. For example, the yield, melting point, and IR spectrum can provide information about the compound’s properties .科学的研究の応用

Antimicrobial Activity

One significant application of Benzo[d]thiazol derivatives is in the field of antimicrobial research. These compounds have been synthesized and evaluated for their potential to inhibit the growth of various bacteria and fungi. For example, novel pyridine derivatives incorporating the Benzo[d]thiazol moiety exhibited variable and modest antimicrobial activity against investigated bacterial and fungal strains, suggesting the potential for these compounds to be developed into new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Similarly, a novel series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives were synthesized and demonstrated moderate to good antimicrobial activity, highlighting the versatility of the Benzo[d]thiazol scaffold in the development of new antimicrobial compounds (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Antitubercular Activity

The Benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has also been identified as a promising chemotype for the development of anti-tubercular agents. A study found that several compounds within this class showed significant potential against Mycobacterium tuberculosis H37Rv strain, with some compounds exhibiting MICs in the low μM range, indicating their effectiveness in inhibiting the growth of the tuberculosis-causing bacterium. This study also established a quantitative structure-activity relationship, providing insights into the molecular features contributing to the antitubercular activity of these compounds (Pancholia et al., 2016).

Anticancer Activity

Another critical area of research involves the evaluation of Benzo[d]thiazol derivatives for anticancer activity. Certain novel 4-thiazolidinones containing the benzothiazole moiety were screened for antitumor activity, and two compounds exhibited anticancer activity on various cancer cell lines, including leukemia, melanoma, and lung cancer. This indicates the potential of Benzo[d]thiazol derivatives as leads in the development of new anticancer therapies (Havrylyuk et al., 2010).

作用機序

Target of Action

Benzo[d]thiazole compounds have been found to inhibit quorum sensing in certain bacteria . Quorum sensing is a mechanism of cell-to-cell communication in bacteria, and it’s crucial for many bacterial behaviors such as biofilm formation and virulence production .

Mode of Action

These compounds can bind to the active site of the bacterial quorum sensing system, inhibiting its function . This prevents the bacteria from coordinating their behaviors, which can help to control bacterial infections .

Biochemical Pathways

The affected pathway is the quorum sensing pathway in bacteria. By inhibiting this pathway, benzo[d]thiazole compounds can disrupt bacterial communication and coordination .

Result of Action

The inhibition of quorum sensing can lead to a reduction in biofilm formation and virulence production in bacteria, making them easier to control .

将来の方向性

Benzothiazole derivatives have shown promising biological activities, suggesting that they could be developed into effective therapeutic agents. Future research could focus on optimizing the synthesis of these compounds, studying their mechanisms of action in more detail, and evaluating their safety and efficacy in preclinical and clinical studies .

特性

IUPAC Name |

1,3-benzothiazol-2-yl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS2/c1-13-6-7-15-17(12-13)27-20(22-15)24-10-8-23(9-11-24)19(25)18-21-14-4-2-3-5-16(14)26-18/h2-7,12H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILZIYKGZXFDFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

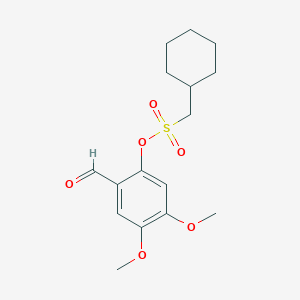

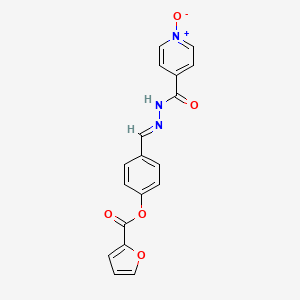

![ethyl 2-((3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate](/img/structure/B2706153.png)

![3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2706154.png)

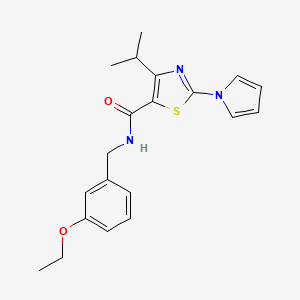

![5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2706161.png)

![2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2706163.png)

![3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2706165.png)

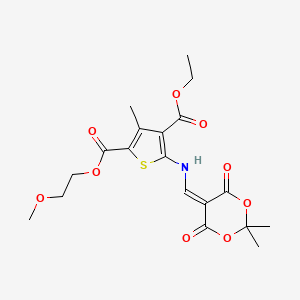

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2706166.png)

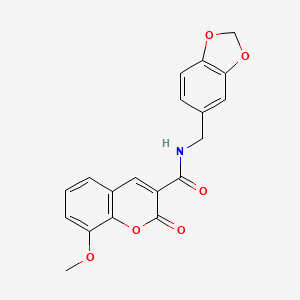

![(Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2706168.png)